Isoastilbin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

异阿斯替宾是一种二氢黄酮醇糖苷化合物,存在于多种植物中,包括光叶菝葜和黄芪 . 它以其多种生物活性而闻名,例如抗炎、抗氧化、抗菌和神经保护特性 . 由于其潜在的治疗应用,异阿斯替宾引起了科学研究的极大兴趣。

作用机制

生化分析

Biochemical Properties

Isoastilbin plays a significant role in biochemical reactions, particularly in its antioxidative and anti-apoptotic properties. It interacts with several enzymes and proteins, including superoxide dismutase, catalase, and heme oxygenase-1 and -2. These interactions help modulate oxidative stress and protect cells from apoptosis . This compound also influences the levels of acetylcholine and choline acetyltransferase, which are crucial for the functioning of the central cholinergic system .

Cellular Effects

This compound has been shown to have protective effects on various cell types, including neuronal cells. In studies involving PC12 cells, this compound was found to decrease cell viability and inhibit apoptosis induced by L-glutamic acid . It also suppressed the accumulation of intracellular reactive oxygen species and restored mitochondrial membrane potential. These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidative and anti-apoptotic properties. This compound enhances the nuclear levels of NF-E2p45-related factor 2 (Nrf2), which subsequently increases the expression of antioxidative enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2 . This compound also modulates the expression levels of pro- and anti-apoptotic proteins, thereby protecting cells from apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. This compound has shown stability and sustained its protective effects in both in vitro and in vivo studies. For example, in a mouse model of Alzheimer’s disease, this compound treatment for 28 days improved abnormal behaviors and reduced the deposition of amyloid β and phosphorylated-Tau in the brain . These findings indicate that this compound has long-term effects on cellular function and stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Alzheimer’s disease mouse models, this compound was administered at various dosages to observe its therapeutic effects. It was found that this compound improved cognitive functions and reduced oxidative stress in a dose-dependent manner . High doses of this compound may have toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2, which play crucial roles in modulating oxidative stress . This compound also affects the levels of acetylcholine and choline acetyltransferase, influencing the central cholinergic system .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for this compound’s therapeutic effects, as they determine its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .

准备方法

合成路线和反应条件: 异阿斯替宾可以通过多种方法合成,包括从天然来源提取和化学合成。 一种常见的方法是使用乙醇或甲醇等溶剂从光叶菝葜中提取 . 然后使用高速逆流色谱和高效离心色谱等技术纯化提取的化合物 .

工业生产方法: 在工业环境中,异阿斯替宾通常通过大规模提取和纯化工艺生产。 使用大孔树脂进行吸附和分离已被证明在获得高纯度异阿斯替宾方面有效 . 吸附过程涉及使用 HPD-300 树脂,该树脂已被优化用于从植物提取物中分离黄酮类化合物 .

化学反应分析

反应类型: 异阿斯替宾经历各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构和增强其生物活性至关重要。

常用试剂和条件:

氧化: 异阿斯替宾可以在受控条件下使用过氧化氢或高锰酸钾等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: 取代反应通常涉及使用亲核试剂或亲电试剂来取代异阿斯替宾分子上的特定官能团。

主要生成物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,异阿斯替宾的氧化会导致醌的形成,而还原会导致二氢衍生物的形成。

科学研究应用

异阿斯替宾具有广泛的科学研究应用,包括:

化学: 异阿斯替宾被用作研究黄酮类化合物化学和开发新合成方法的模型化合物。

生物学: 它的抗氧化和抗炎特性使其成为研究细胞过程和信号通路的有价值化合物。

医学: 异阿斯替宾由于其神经保护作用,在治疗包括阿尔茨海默病在内的多种疾病方面显示出潜力.

工业: 异阿斯替宾由于其抗氧化特性,被用于开发天然防腐剂和化妆品。

相似化合物的比较

异阿斯替宾是几种黄酮类立体异构体之一,包括阿斯替宾、新阿斯替宾和新异阿斯替宾 . 这些化合物具有相似的结构,但它们的立体化学不同,这会影响它们的生物活性。 例如,阿斯替宾是 (2R-反式)-异构体,而异阿斯替宾是 (2R-顺式)-异构体 . 异阿斯替宾因其特定的立体化学而独一无二,这有助于其独特的生物学特性。

类似化合物:

- 阿斯替宾

- 新阿斯替宾

- 新异阿斯替宾

异阿斯替宾独特的立体化学和多种生物活性使其成为科学研究和潜在治疗应用的有价值化合物。

属性

CAS 编号 |

54081-48-0 |

|---|---|

分子式 |

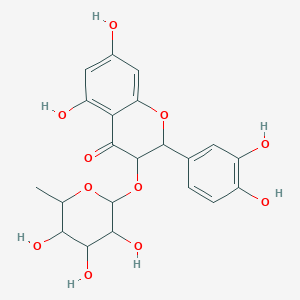

C21H22O11 |

分子量 |

450.4 g/mol |

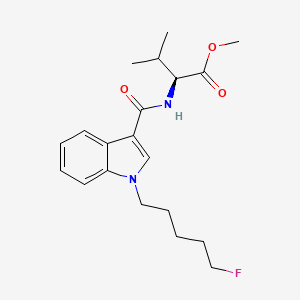

IUPAC 名称 |

(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |

InChI 键 |

ZROGCCBNZBKLEL-OOHAXVOVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

外观 |

Powder |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。